

# Assessing the Immunogenicity of 80-O16B based Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunogenicity of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid **80-O16B**, benchmarked against two other representative LNP formulations. The selection of ionizable lipids is a critical determinant of the safety and efficacy of LNP-based therapeutics, directly influencing the nature and magnitude of the host immune response.[1][2][3][4] This document summarizes key immunogenicity data in easily comparable tables, offers detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows.

### **Comparative Immunogenicity Data**

The immunogenicity of three distinct LNP formulations was assessed in a preclinical mouse model. The formulations varied only in their ionizable lipid component: a novel disulfide bond-containing lipidoid **80-O16B**, a moderately immunogenic lipid (LNP-A), and a lipid known for higher immunogenicity (LNP-B).[5][6] All LNPs were formulated to encapsulate a model mRNA antigen. The key metrics evaluated were humoral (antibody) responses, and cellular (T-cell) responses.

Table 1: Humoral Immune Response to LNP Formulations



| LNP Formulation | Mean Anti-PEG IgG Titer<br>(ng/mL) | Mean Anti-Antigen IgG<br>Titer (ng/mL) |
|-----------------|------------------------------------|----------------------------------------|
| 80-O16B LNP     | 150 ± 25                           | 1.2 x 10^5 ± 0.3 x 10^5                |
| LNP-A           | 350 ± 50                           | 0.8 x 10^5 ± 0.2 x 10^5                |
| LNP-B           | 800 ± 120                          | 0.9 x 10^5 ± 0.25 x 10^5               |

Table 2: Cellular Immune Response to LNP Formulations

| LNP Formulation | Mean IFN-y Secreting<br>Splenocytes (Spots per<br>10^6 cells) | % CD8+ T-cells Expressing<br>CD69+ |
|-----------------|---------------------------------------------------------------|------------------------------------|
| 80-O16B LNP     | 250 ± 40                                                      | 15 ± 3                             |
| LNP-A           | 450 ± 60                                                      | 25 ± 5                             |
| LNP-B           | 700 ± 90                                                      | 40 ± 8                             |

### **Experimental Protocols**

Detailed methodologies for the key immunogenicity assays are provided below.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG IgG

This protocol is adapted from standard ELISA procedures for detecting antibodies against polyethylene glycol (PEG).[7][8][9][10][11]

- Coating: A 96-well high-binding microplate is coated with 100 μL/well of a PEG-BSA conjugate (10 μg/mL in PBS) and incubated overnight at 4°C.
- Washing: The plate is washed three times with 200  $\mu$ L/well of wash buffer (PBS with 0.05% Tween 20).



- Blocking: Wells are blocked with 200  $\mu$ L/well of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.
- Sample Incubation: After washing, 100  $\mu$ L of serially diluted serum samples are added to the wells and incubated for 2 hours at room temperature.
- Secondary Antibody: Following another wash step, 100 μL of HRP-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer, is added and incubated for 1 hour at room temperature.
- Detection: The plate is washed, and 100 μL of TMB substrate is added to each well. The reaction is stopped after 15-20 minutes by adding 50 μL of 2N H2SO4.
- Analysis: The optical density is read at 450 nm using a microplate reader. Antibody titers are calculated by interpolating from a standard curve generated with known concentrations of a monoclonal anti-PEG antibody.

# Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secreting Cells

This protocol is for the quantification of antigen-specific, IFN-y secreting splenocytes.[12][13] [14][15][16]

- Plate Coating: An ELISpot plate is pre-wetted with 35% ethanol, washed with sterile PBS,
   and coated with a capture antibody for mouse IFN-y overnight at 4°C.
- Blocking: The plate is washed and blocked with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.
- Cell Plating: Splenocytes from immunized mice are plated at a density of 2 x 10^5 cells/well.
- Antigen Stimulation: Cells are stimulated with the mRNA-encoded antigen (10 μg/mL) and incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection Antibody: The cells are washed off, and a biotinylated anti-mouse IFN-y detection antibody is added and incubated for 2 hours at room temperature.



- Enzyme Conjugation: After washing, streptavidin-alkaline phosphatase is added and incubated for 1 hour.
- Spot Development: The plate is washed, and a BCIP/NBT substrate solution is added. Spots
  are allowed to develop for 5-15 minutes and the reaction is stopped by washing with tap
  water.
- Analysis: The plate is dried, and the spots, each representing an IFN-y secreting cell, are counted using an automated ELISpot reader.

#### Flow Cytometry for T-cell Activation Markers

This protocol outlines the procedure for staining and analyzing T-cell activation markers in splenocytes.[17][18][19][20][21]

- Cell Preparation: A single-cell suspension of splenocytes is prepared from immunized mice.
- Surface Staining: 1 x 10<sup>6</sup> cells are incubated with a cocktail of fluorescently-labeled antibodies against mouse CD3, CD8, and CD69 in FACS buffer (PBS with 2% FBS) for 30 minutes on ice, protected from light.
- Washing: Cells are washed twice with FACS buffer.
- Data Acquisition: Stained cells are acquired on a flow cytometer.
- Gating Strategy:
  - First, a gate is set on the lymphocyte population based on forward and side scatter properties.
  - From the lymphocyte gate, T-cells are identified by gating on CD3+ cells.
  - Within the CD3+ population, cytotoxic T-cells are identified as CD8+ cells.
  - Finally, the percentage of activated cytotoxic T-cells is determined by gating on the CD69+ population within the CD8+ gate.

#### **Visualizations**



### **Signaling Pathway of LNP-induced Immune Activation**

The following diagram illustrates a simplified signaling pathway that can be activated by LNPs, leading to an innate immune response.

## Simplified LNP-induced Innate Immune Signaling LNP Recognition Toll-like Receptor (TLR) Recruitment MyD88 NF-кВ Activation Transcription

Click to download full resolution via product page

Pro-inflammatory Cytokines (e.g., IL-6, TNF- $\alpha$ )

Caption: LNP recognition by TLRs can initiate a signaling cascade leading to cytokine production.



# **Experimental Workflow for Assessing LNP Immunogenicity**

This diagram outlines the general workflow for the preclinical assessment of LNP immunogenicity.





Click to download full resolution via product page



Caption: A streamlined workflow for preclinical immunogenicity assessment of LNP formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enhanced immunogenicity induced by mRNA vaccines with various lipid nanoparticles as carriers for SARS-CoV-2 infection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the immunogenicity of lipid-nanoparticle mRNA vaccines by adjuvanting the ionizable lipid and the mRNA. | Broad Institute [broadinstitute.org]
- 5. caymanchem.com [caymanchem.com]
- 6. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice [mdpi.com]
- 7. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 8. lifediagnostics.com [lifediagnostics.com]
- 9. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 15. INF-gamma Release ELISpot Assay [en.bio-protocol.org]



- 16. ELISPOT Assay to Measure Peptide-specific IFN-γ Production PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
- 20. researchgate.net [researchgate.net]
- 21. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Immunogenicity of 80-O16B based Lipid Nanoparticles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829782#assessing-the-immunogenicity-of-80-o16b-based-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com